molecular formula C12H10N4O5 B11099195 N-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-3-methyl-4-nitrobenzamide

N-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-3-methyl-4-nitrobenzamide

Cat. No.: B11099195
M. Wt: 290.23 g/mol
InChI Key: UFFGDKGPWIPDDI-UHFFFAOYSA-N
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Description

N~1~-(2,4-DIOXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINYL)-3-METHYL-4-NITROBENZAMIDE is a compound that features a pyrimidine ring fused with a benzamide structure. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The presence of both pyrimidine and benzamide moieties in its structure suggests that it may exhibit unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2,4-DIOXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINYL)-3-METHYL-4-NITROBENZAMIDE typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl and 3-methyl-4-nitrobenzoyl chloride.

    Condensation Reaction: The two starting materials undergo a condensation reaction in the presence of a suitable base, such as triethylamine, to form the desired compound.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N~1~-(2,4-DIOXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINYL)-3-METHYL-4-NITROBENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The benzamide moiety can undergo nucleophilic substitution reactions with suitable nucleophiles.

    Cyclization: The compound can participate in cyclization reactions to form heterocyclic structures.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines or thiols, in the presence of a base like sodium hydroxide.

    Cyclization: Acidic or basic conditions, depending on the specific reaction.

Major Products Formed

    Reduction: Formation of N1-(2,4-DIOXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINYL)-3-METHYL-4-AMINOBENZAMIDE.

    Substitution: Formation of various substituted benzamides.

    Cyclization: Formation of fused heterocyclic compounds.

Scientific Research Applications

N~1~-(2,4-DIOXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINYL)-3-METHYL-4-NITROBENZAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-(2,4-DIOXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINYL)-3-METHYL-4-NITROBENZAMIDE involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~1~-(2,4-DIOXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINYL)-3-METHYL-4-NITROBENZAMIDE is unique due to the presence of both a nitro group and a pyrimidine ring in its structure. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C12H10N4O5

Molecular Weight

290.23 g/mol

IUPAC Name

N-(2,4-dioxo-1H-pyrimidin-5-yl)-3-methyl-4-nitrobenzamide

InChI

InChI=1S/C12H10N4O5/c1-6-4-7(2-3-9(6)16(20)21)10(17)14-8-5-13-12(19)15-11(8)18/h2-5H,1H3,(H,14,17)(H2,13,15,18,19)

InChI Key

UFFGDKGPWIPDDI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)NC2=CNC(=O)NC2=O)[N+](=O)[O-]

Origin of Product

United States

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